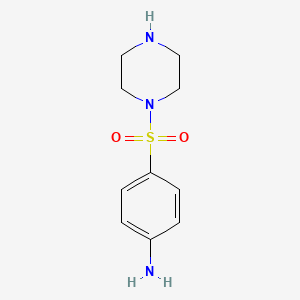

4-(Piperazin-1-ylsulfonyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-piperazin-1-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDCXCIQDDYTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69249-13-4 | |

| Record name | 69249-13-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Piperazin-1-ylsulfonyl)aniline chemical properties and stability

Chemical Properties, Stability, and Synthetic Utility [1][2]

Executive Summary

4-(Piperazin-1-ylsulfonyl)aniline (CAS: 69249-13-4) is a bifunctional pharmacophore intermediate characterized by a central sulfonamide core linking an electron-rich aniline moiety and a semi-rigid piperazine ring.[1][3] Its utility in drug discovery stems from its orthogonal reactivity: the secondary amine of the piperazine and the primary amine of the aniline possess distinct pKa values and nucleophilicities, allowing for selective functionalization without the need for extensive protecting group strategies. This guide details the physicochemical profile, stability mechanisms, and handling protocols required for high-precision medicinal chemistry applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

The molecule consists of a p-aminophenyl group attached via a sulfonyl bridge to the N1-position of a piperazine ring. The sulfonyl group acts as a strong electron-withdrawing group (EWG), significantly altering the electronic properties of the attached piperazine nitrogen (N1) compared to the distal secondary amine (N4).

Table 1: Physicochemical Constants

| Property | Value | Source/Note |

| CAS Number | 69249-13-4 | ChemicalBook [1] |

| Molecular Formula | C₁₀H₁₅N₃O₂S | |

| Molecular Weight | 241.31 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 211–213 °C | Experimental [1] |

| Predicted Boiling Point | 442.6 ± 55.0 °C | 760 mmHg [1] |

| Density | 1.317 ± 0.06 g/cm³ | Predicted [1] |

| Solubility | DMSO, DMF, MeOH (Moderate) | Poor in water at neutral pH |

| pKa (Piperazine N4) | ~8.5 – 9.0 (Estimated) | Distal amine (Basic) |

| pKa (Aniline NH₂) | ~4.0 – 4.5 (Estimated) | Weakly basic |

Structural Insight: The sulfonyl group renders the N1-piperazine nitrogen non-basic and non-nucleophilic due to resonance delocalization of the lone pair into the sulfonyl oxygens. Consequently, the molecule possesses two distinct basic sites:

-

Piperazine N4 (Distal): The most basic and nucleophilic site.

-

Aniline NH₂: Significantly less basic due to the electron-withdrawing effect of the para-sulfonyl group (Hammett σ constant ~0.72).

Reactivity Profile & Mechanistic Insights[2][4]

Orthogonal Nucleophilicity

The core value of this intermediate lies in the reactivity gap between the two amine centers. Under controlled conditions, electrophiles will preferentially react with the piperazine N4 position.

-

Kinetic Control: At low temperatures (0°C) and stoichiometric control, acyl chlorides or alkyl halides react exclusively at the piperazine N4.

-

Thermodynamic Control/Forcing Conditions: The aniline nitrogen requires elevated temperatures or activation (e.g., pyridine catalysis) to participate in nucleophilic attack.

Sulfonamide Bond Stability

The sulfonamide linkage (-SO₂-N<) is chemically robust.

-

Acid Stability: Resistant to hydrolysis in aqueous acid (e.g., 1M HCl) at room temperature. Hydrolysis requires refluxing in concentrated mineral acids (6M HCl, >100°C).

-

Base Stability: Stable to aqueous bases (NaOH) due to the lack of an acidic proton on the tertiary sulfonamide nitrogen.

Oxidation Risks

The aniline moiety is the primary stability liability. Like all electron-rich aromatic amines, it is susceptible to oxidation by atmospheric oxygen, leading to the formation of azo-dimers or quinone imines, which manifest as a color change from white to brown/pink.

Stability & Degradation Pathways

The following diagram illustrates the logical flow of degradation risks and the requisite storage strategy.

Figure 1: Stability logic and degradation pathways. The primary vector for degradation is oxidative discoloration of the aniline group.

Experimental Protocols

Storage & Handling

Objective: Prevent oxidative degradation (browning).

-

Container: Use amber glass vials to minimize UV-induced photo-oxidation.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if storing for >1 month.

-

Temperature: Refrigerate at 2–8°C.

-

Hygroscopicity: Store with desiccant packs; moisture can accelerate oxidation rates.

Analytical Method (HPLC)

Objective: Quantify purity and detect oxidative impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.

-

Retention Logic: The piperazine amine is protonated at low pH (TFA), making the compound polar. It will elute early compared to neutral sulfonamides.

Selective Functionalization Workflow

Objective: Selectively acylate the piperazine ring while leaving the aniline free.

-

Dissolution: Dissolve 1.0 eq of this compound in DCM (0.1 M concentration).

-

Base Addition: Add 1.1 eq of Triethylamine (TEA). Note: TEA acts as an HCl scavenger but is not strong enough to deprotonate the aniline to a significant degree.

-

Cooling: Cool reaction mixture to 0°C.

-

Electrophile Addition: Dropwise add 1.0 eq of Acid Chloride (R-COCl).

-

Monitoring: Monitor via TLC (MeOH/DCM 1:9). The starting material (highly polar/streaking) will convert to a less polar amide.

-

Validation: The aniline NH₂ remains unreacted due to lower nucleophilicity at 0°C.

Synthetic Pathway Visualization

The following diagram details the synthesis of the core scaffold and its subsequent divergent functionalization.

Figure 2: Synthetic route from commercial precursors and divergent downstream derivatization.

References

-

ChemicalBook. (2025).[4] this compound Properties and CAS Data. Retrieved from

-

PubChem. (2025).[5][6] Compound Summary: Sulfonamide Derivatives. National Library of Medicine. Retrieved from

-

GuideChem. (2025). Safety and Handling of Piperazine Sulfonamides. Retrieved from

Sources

- 1. Page loading... [guidechem.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. This compound | 69249-13-4 [amp.chemicalbook.com]

- 4. Piperazine [sitem.herts.ac.uk]

- 5. 1-(4-Aminophenyl)piperazine | C10H15N3 | CID 422925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Piperidine-1-sulfonyl)aniline | C11H16N2O2S | CID 236648 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical characterization of 4-aminophenyl piperazinyl sulfonamide

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Aminophenyl Piperazinyl Sulfonamide

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 4-aminophenyl piperazinyl sulfonamide, a molecular scaffold of significant interest in medicinal chemistry. The successful progression of any potential drug candidate is fundamentally reliant on a thorough understanding of its intrinsic physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability. This document details the core experimental protocols and the underlying scientific rationale for determining critical parameters, including solubility, pKa, lipophilicity, solid-state properties, and spectral identity. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Introduction and Molecular Overview

The title compound, 4-aminophenyl piperazinyl sulfonamide, belongs to the sulfonamide class of compounds, which are foundational in pharmaceutical development.[1][2] The general structure consists of a 4-aminophenylsulfonyl moiety linked to a piperazine ring. For the purpose of this guide, we will focus on the parent structure: 1-((4-aminophenyl)sulfonyl)piperazine .

-

Molecular Formula: C₁₀H₁₅N₃O₂S

-

Molecular Weight: 241.31 g/mol [3]

-

Key Functional Groups:

-

Primary Aromatic Amine (-NH₂): A basic center that can be protonated. Its position on the phenyl ring influences the electronic properties of the sulfonamide group.

-

Sulfonamide (-SO₂N-): An acidic functional group, with the acidity of the N-H proton influenced by the electron-withdrawing sulfonyl group.[1][2]

-

Piperazine Ring: A saturated heterocycle containing two nitrogen atoms. The secondary amine within the ring is a basic center.

-

The interplay between these acidic and basic centers makes the molecule's behavior highly dependent on pH, which is a central theme in its characterization.

Caption: Molecular structure and key ionizable functional groups.

Core Physicochemical Characterization Workflow

A systematic approach is crucial for building a comprehensive physicochemical profile. The following workflow outlines the logical progression of experiments, from fundamental identity confirmation to detailed property analysis.

Caption: Relationship between pH, ionization state, and aqueous solubility.

Protocol: Equilibrium Shake-Flask Solubility

-

Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Execution: Add an excess amount of the solid compound to each buffer in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the solid from the solution by centrifugation or filtration.

-

Quantification: Dilute the resulting saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or HPLC. [4]

Dissociation Constant (pKa)

The pKa value quantifies the strength of an acid or base and dictates the ionization state of a molecule at a given pH. [5]

-

Expertise & Causality: For this molecule, we expect at least two measurable pKa values: an acidic pKa for the sulfonamide N-H and a basic pKa for the most basic nitrogen (likely the secondary amine in the piperazine ring). Potentiometric titration is a robust method where the change in pH is monitored as a titrant is added, allowing for the direct determination of the pKa values from the titration curve.

Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then with a standardized base (e.g., 0.1 M NaOH), monitoring the pH with a calibrated electrode after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region). Specialized software is used to calculate the precise pKa values from the titration curve.

Lipophilicity (LogP / LogD)

Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes. It is expressed as the partition coefficient (LogP) for the neutral form or the distribution coefficient (LogD) at a specific pH.

-

Expertise & Causality: The LogD is more physiologically relevant than LogP for ionizable compounds. Since this molecule's ionization state changes with pH, its distribution between an organic and aqueous phase will also change. LogD at pH 7.4 is a key parameter for predicting oral absorption. The classic shake-flask method provides a direct measure of this partitioning behavior.

Protocol: Shake-Flask LogD at pH 7.4

-

Phase Preparation: Prepare a pH 7.4 phosphate buffer and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This step is crucial to prevent volume changes during the experiment.

-

Execution: Add a known amount of the compound to a vial containing known volumes of the pre-saturated buffer and n-octanol.

-

Equilibration: Shake the vial vigorously for a set period and then allow the two phases to separate completely by centrifugation.

-

Quantification: Carefully remove an aliquot from the aqueous phase and determine the concentration of the compound via HPLC or UV-Vis spectroscopy. The concentration in the n-octanol phase is determined by mass balance.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of the compound and quantifying it in various assays.

-

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the standard choice for molecules of this polarity. A C18 column provides a nonpolar stationary phase that retains the compound based on its lipophilicity. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is adjusted to achieve optimal retention and peak shape. UV detection is suitable as the aromatic ring provides a strong chromophore.

Protocol: RP-HPLC Purity Method

-

Chromatographic System: An HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B, then ramp up to a high percentage to elute the compound and any more lipophilic impurities. A typical gradient might be 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound).

-

Analysis: Inject a solution of the compound. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Summary of Key Physicochemical Data

All experimental data should be consolidated into a clear, summary table for easy reference and comparison.

| Parameter | Method | Result | Significance |

| Identity | |||

| ¹H NMR | 400 MHz, DMSO-d₆ | Conforms to structure | Confirms molecular structure |

| MS (ESI+) | HRMS | [M+H]⁺ matches formula | Confirms molecular weight & formula |

| FT-IR | KBr Pellet | Key bands present | Confirms functional groups |

| Purity | |||

| HPLC | RP-HPLC, UV 254 nm | >99.5% | Ensures quality of material |

| Solid-State | |||

| Melting Point | Capillary | e.g., 175-177 °C | Purity indicator, stability |

| DSC | 10 °C/min, N₂ | Onset: e.g., 174.8 °C | Thermal behavior, crystallinity |

| TGA | 10 °C/min, N₂ | Onset: e.g., >220 °C | Defines thermal stability limit |

| XRPD | Cu Kα | Crystalline Pattern A | Identifies solid form |

| Solution | |||

| Aqueous Solubility | Shake-Flask, 25°C | pH-dependent curve | Governs dissolution & absorption |

| pKa (Acidic) | Potentiometric Titration | e.g., ~9.5 | Ionization state, solubility |

| pKa (Basic) | Potentiometric Titration | e.g., ~7.8 | Ionization state, solubility |

| LogD (pH 7.4) | Shake-Flask | e.g., 1.2 | Predicts membrane permeability |

References

- Al-Suwaidan, I. A., et al. (2016). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 4(3), 319-340. [Link: Available through academic search engines]

- Wikipedia. (2023). Sulfonamide. [Link: https://en.wikipedia.org/wiki/Sulfonamide]

- ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values. [Link: https://www.researchgate.net/figure/Lipophilicity-parameters-of-analyzed-compounds-with-the-log-P-values_tbl1_283594953]

- Kim, G., & Lee, S. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Applied Sciences, 9(3), 488. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6384611/]

- ResearchGate. (n.d.). The pK a values of the sulfonamides studied. [Link: https://www.researchgate.net/figure/The-pK-a-values-of-the-sulfonamides-studied_tbl1_234032943]

- Scott, W. L., et al. (2010). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 15(4), 2447-2466. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2861879/]

- PubChem. (n.d.). 1-(4-Aminophenyl)piperazine. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/422925]

- Horwitz, W. (1980). Review of analytical methods for sulfonamides. Journal - Association of Official Analytical Chemists, 63(5), 949-983. [Link: Available through academic search engines]

- Perlovich, G. L., et al. (2013). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(10), 4474-4490. [Link: https://pubs.acs.org/doi/10.1021/cg400977s]

- ResearchGate. (n.d.). Spectroscopic [FTIR, FT-Raman, NMR and UV-Vis] investigation on sulphanilamide using computational [HF and DFT] analysis. [Link: https://www.researchgate.

- ResearchGate. (n.d.). DSC thermogram of sulfonamide 4. [Link: https://www.researchgate.

- ResearchGate. (2010). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. [Link: https://www.researchgate.net/publication/228495945_Crystal_Structure_of_4-Phenyl-piperazine-1-sulfonamide]

- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link: https://www.unodc.

- Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130948. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8349141/]

- Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link: https://www.agilent.

- Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395-5403. [Link: https://pubmed.ncbi.nlm.nih.gov/15388151/]

- BenchChem. (n.d.). An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. [Link: https://www.benchchem.com/product/b2729/technical-guide]

- YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link: https://ymerdigital.com/uploads/YMER22A201.pdf]

- ResearchGate. (n.d.). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. [Link: https://www.researchgate.

- ResearchGate. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. [Link: https://www.researchgate.net/publication/257850818_Sulfonamide_Molecular_Crystals_Structure_Sublimation_Thermodynamic_Characteristics_Molecular_Packing_Hydrogen_Bonds_Networks]

- IJPSR. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. [Link: https://ijpsr.com/bft-article/synthesis-characterization-and-pharmacological-evaluation-of-some-aryl-piperazine-compounds/]

- Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1011-1018. [Link: https://pubmed.ncbi.nlm.nih.gov/23122156/]

- Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2292419]

- SciSpace. (2019). 1-(4-Chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link: https://typeset.io/papers/1-4-chlorophenyl-piperazine-ft-ir-raman-nmr-and-theoretical-2k5t01v8l1]

- Mitrowska, K., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(19), 6264. [Link: https://www.mdpi.com/1420-3049/27/19/6264]

- The BMJ. (1943). SOLUBILITY OF SULPHONAMIDES. BMJ, 2(4325), 683. [Link: https://www.bmj.com/content/2/4325/683.2]

- ResearchGate. (n.d.). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. [Link: https://www.researchgate.net/publication/250058864_Synthesis_and_Characterization_of_a_Series_of_1-Aryl-4-Aryldiazenyl-piperazines_Part_II_1-Aryl-4-2-Aryl-1-Diazenyl-piperazines_with_Fluoro-_chloro-_Methyl-_Cyano-_and_Acetyl_Substituents_in_The_1-Ar]

- ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link: https://www.researchgate.net/publication/289524022_Accurate_HPLC_Determination_of_Piperazine_Residues_in_the_Presence_of_other_Secondary_and_Primary_Amines]

- Eskişehir Technical University Journal of Science and Technology. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link: https://dergipark.org.tr/en/pub/estubtda/issue/44585/553310]

- SciELO. (2007). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. [Link: http://www.scielo.br/scielo.php?script=sci_arttext&pid=S0103-50532007000500021]

- ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. [Link: https://www.researchgate.

- TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link: https://www.tainstruments.

- Medical Notes. (2023). Sulfonamide Crystals: Introduction, Identification Features. [Link: https://medicinenotes.com/sulfonamide-crystals-introduction-identification-features-clinical-significance-prevention-and-management/]

- ResearchGate. (n.d.). A Review on Analytical Methods for Piperazine Determination. [Link: https://www.researchgate.

- PubMed. (2010). Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. [Link: https://pubmed.ncbi.nlm.nih.gov/20692795/]

- Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link: https://nanobioletters.com/wp-content/uploads/2022/11/2067-2069_Ghafil_12_2.pdf]

- PubChem. (n.d.). 4-((4-Aminophenyl)sulfonyl)phenol. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/117686]

- MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. [Link: https://www.mdpi.com/2073-4352/12/3/360]

- ResearchGate. (n.d.). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. [Link: https://www.researchgate.

- IPR. (2023). Comparative Analytic Study by UV Spectrophotometric, Structural Characterization through Fourier Transformed Infrared Spectroscopy (FTIR) Method and. [Link: https://www.iprpress.com/journal/index.php/IJPMR/article/view/2157]

- PubMed Central. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539077/]

- Journal of Chromatographic Science. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link: Available through academic search engines]

- MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link: https://www.mdpi.com/1422-8599/2024/2/m1879]2/m1879]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmj.com [bmj.com]

A Technical Guide to the Spectral Analysis of 4-(Piperazin-1-ylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical analysis of the spectral data for the compound 4-(Piperazin-1-ylsulfonyl)aniline. As a key intermediate in pharmaceutical research, a thorough understanding of its structural and electronic properties through spectral analysis is paramount for its application in drug discovery and development. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of these spectra and providing standardized protocols for their acquisition.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₀H₁₅N₃O₂S, is a versatile scaffold in medicinal chemistry. Its structure combines a flexible piperazine ring, a key pharmacophore in many approved drugs, with an arylsulfonamide linkage to an aniline moiety. This unique combination of functional groups imparts specific physicochemical properties that are of great interest in the design of novel therapeutic agents. Accurate spectral characterization is the cornerstone of confirming the identity, purity, and structure of this molecule, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is essential for interpreting its spectral data. The following diagram illustrates the structure and numbering of this compound.

Caption: Standardized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, and aromatic C-H bonds. [1][2][3][4][5]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| N-H (Aniline) | 3400 - 3300 | Medium-Strong | Asymmetric and Symmetric Stretching |

| N-H (Piperazine) | 3300 - 3200 | Medium | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |

| C-H (Aliphatic) | 2950 - 2850 | Medium | Stretching |

| S=O (Sulfonamide) | 1350 - 1300 and 1170 - 1150 | Strong | Asymmetric and Symmetric Stretching |

| C=C (Aromatic) | 1600 - 1450 | Medium-Strong | Ring Stretching |

| S-N (Sulfonamide) | 950 - 900 | Medium | Stretching |

Experimental Protocol for FT-IR Spectroscopy

For solid samples, the KBr pellet method is a common and reliable technique.

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Predicted Mass Spectrum and Fragmentation

In positive ion ESI-MS, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 258.1. The fragmentation pattern upon collision-induced dissociation (CID) is predicted to involve key cleavages around the sulfonyl and piperazine groups. [6][7][8][9][10] Predicted Major Fragment Ions:

| m/z | Proposed Fragment | Neutral Loss |

| 258.1 | [C₁₀H₁₅N₃O₂S + H]⁺ | - |

| 172.1 | [C₆H₈NO₂S]⁺ | C₄H₉N₂ |

| 156.0 | [C₆H₆NO₂S]⁺ | C₄H₁₁N₂ |

| 92.1 | [C₆H₆N]⁺ | C₄H₉N₂O₂S |

| 85.1 | [C₄H₉N₂]⁺ | C₆H₆NO₂S |

The fragmentation is likely initiated by cleavage of the S-N bond of the piperazine or the C-S bond of the aromatic ring. A characteristic loss of SO₂ (64 Da) from the arylsulfonamide moiety is also a possible fragmentation pathway. [6][7][8]

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. ripublication.com [ripublication.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aaqr.org [aaqr.org]

- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

The Piperazine Sulfonamide Scaffold: A Cornerstone in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The piperazine sulfonamide scaffold represents a masterful convergence of two of medicinal chemistry's most prolific pharmacophores. The piperazine ring, a "privileged" structure, offers a unique combination of conformational flexibility, tunable basicity, and synthetically accessible vectors for structural diversification.[1][2] When coupled with the sulfonamide moiety—a potent hydrogen-bond donor/acceptor and a classic bioisostere for amides and esters—the resulting scaffold becomes a powerful platform for developing high-affinity ligands against a multitude of biological targets. This guide provides an in-depth analysis of the piperazine sulfonamide core, moving beyond a simple recitation of facts to explore the underlying principles of its design, synthesis, and application. We will dissect the causal relationships in structure-activity relationship (SAR) studies, provide field-proven synthetic protocols, and illustrate key concepts with data-driven examples and mechanistic diagrams, offering researchers and drug development professionals a comprehensive resource for leveraging this remarkable scaffold.

The Architectural Logic of the Piperazine Sulfonamide Scaffold

The Piperazine Ring: A Privileged Foundation

The prevalence of the piperazine ring in approved drugs is not coincidental; it is a direct result of its advantageous physicochemical and structural properties.[3] As a saturated six-membered heterocycle with two nitrogens at the 1 and 4 positions, it offers several key benefits:

-

Tunable Basicity and Solubility: The two nitrogen atoms provide basic centers (typical pKa values are ~9.8 and ~5.7) that can be protonated at physiological pH. This property is frequently exploited to enhance aqueous solubility, a critical parameter for oral bioavailability. The pKa can be finely tuned through substitution at the nitrogen atoms, allowing chemists to optimize absorption and distribution profiles.[1]

-

Conformational Flexibility: The ring can adopt both chair and boat conformations, enabling it to adapt its shape to fit optimally within the binding pockets of enzymes and receptors.[1] This conformational adaptability often translates to higher binding affinity.

-

Synthetic Versatility: The secondary amine nitrogens serve as versatile synthetic handles.[2] One nitrogen is typically acylated to form the sulfonamide linkage, while the other remains available for substitution, providing a clear vector for modulating potency, selectivity, and pharmacokinetic (ADME) properties.[4]

The Sulfonamide Moiety: More Than a Linker

The sulfonamide group (-SO₂NR₂) is a cornerstone pharmacophore in its own right, most famously associated with the sulfa class of antibiotics. Its utility, however, extends far beyond anti-infectives.

-

Strong Hydrogen Bonding: The sulfonamide nitrogen is a hydrogen-bond donor, while the two sulfonyl oxygens are strong hydrogen-bond acceptors. This arrangement allows for robust, multi-point interactions with protein targets, significantly contributing to binding affinity.

-

Chemical Stability: The sulfur atom is in its highest oxidation state (S(VI)), rendering the sulfonamide group highly resistant to metabolic oxidation. This stability is a desirable feature for developing drugs with favorable half-lives.

-

Bioisosteric Mimicry: The sulfonamide group is a well-established non-classical bioisostere of the carboxylic acid and amide functional groups.[5] Its tetrahedral geometry and hydrogen-bonding capabilities allow it to mimic the interactions of these groups while offering distinct electronic and metabolic profiles.

When combined, the piperazine and sulfonamide moieties create a synergistic scaffold where the piperazine core acts as a central hub for positioning key pharmacophoric elements, while the sulfonamide group provides a stable, high-affinity anchor to the biological target.

Synthesis and Chemical Diversification

The construction of piperazine sulfonamide libraries is typically straightforward, relying on robust and well-established chemical transformations. The primary goal is to create the core sulfonamide linkage and then introduce diversity at the free piperazine nitrogen and on the aromatic ring of the sulfonyl chloride.

Core Scaffold Synthesis: A Self-Validating Workflow

The most common and reliable method for forming the piperazine sulfonamide bond is the reaction of a mono-protected or mono-substituted piperazine with a sulfonyl chloride. The causality behind this choice is clear: the high nucleophilicity of the secondary amine of the piperazine readily attacks the electrophilic sulfur atom of the sulfonyl chloride.

Caption: Core synthesis of the piperazine sulfonamide scaffold.

A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is not catalytic; it is a stoichiometric requirement to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. Without the base, the HCl would protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.

Representative Experimental Protocol: Synthesis of 1-(phenylsulfonyl)-4-methylpiperazine

This protocol describes a standard, self-validating procedure for synthesizing a model piperazine sulfonamide. Each step is designed for reproducibility and includes characterization checkpoints to ensure trustworthiness.

Materials:

-

1-methylpiperazine (1.0 g, 10.0 mmol)

-

Benzenesulfonyl chloride (1.77 g, 10.0 mmol)

-

Triethylamine (TEA) (1.52 g, 2.1 mL, 15.0 mmol)

-

Dichloromethane (DCM) (50 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-methylpiperazine (1.0 g, 10.0 mmol) and dichloromethane (30 mL). Cool the solution to 0 °C in an ice bath. Causality: Cooling the reaction controls the initial exotherm and minimizes potential side reactions.

-

Reagent Addition: Slowly add triethylamine (2.1 mL, 15.0 mmol), followed by the dropwise addition of a solution of benzenesulfonyl chloride (1.77 g, 10.0 mmol) in dichloromethane (20 mL) over 15 minutes. Rationale: Slow addition of the electrophile prevents localized heating and ensures a controlled reaction rate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1-methylpiperazine) is consumed. Trustworthiness: TLC provides a simple, visual confirmation that the reaction has gone to completion.

-

Workup and Extraction: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL). Purpose: The NaHCO₃ wash removes any residual HCl or unreacted sulfonyl chloride (via hydrolysis), while the brine wash removes residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc).

-

Characterization and Validation: Combine the pure fractions and remove the solvent in vacuo to yield the final product as a white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis. Self-Validation: Spectroscopic confirmation is a non-negotiable step to validate the identity and purity of the final compound, ensuring the integrity of any subsequent biological data.

Decoding the Structure-Activity Relationship (SAR)

The synthetic accessibility of the piperazine sulfonamide scaffold makes it highly amenable to systematic SAR exploration. Modifications can be readily made at three key positions to optimize biological activity and ADME properties.

Caption: Key modification points for SAR studies.

Impact of Piperazine Ring Substitutions (R1)

The substituent on the distal nitrogen of the piperazine ring (N4) is arguably the most critical handle for tuning activity. This position often extends into solvent-exposed regions of a binding pocket or can be tailored to interact with specific sub-pockets.

-

Small Alkyl Groups (e.g., methyl, ethyl): Often serve as a baseline and can enhance metabolic stability by blocking N-dealkylation.

-

Aromatic/Heteroaromatic Rings: Can engage in π-π stacking or hydrophobic interactions within the target protein. For example, in a series of LpxH inhibitors, replacing a methyl group with a m-bromophenyl group led to the most potent compound, suggesting a specific favorable interaction in that region of the enzyme.[6]

-

Basic Amines/Polar Groups: Can be introduced to improve solubility and form additional hydrogen bonds. However, this can also increase susceptibility to metabolism or introduce off-target liabilities (e.g., hERG channel affinity).

Impact of Sulfonamide Group Modifications (R2)

Substituents on the aromatic ring of the sulfonamide moiety are crucial for anchoring the molecule into the core of the binding site.

-

Electron-Withdrawing Groups (e.g., -CF₃, -Cl, -F): These groups can modulate the acidity of the sulfonamide N-H proton and engage in specific halogen bonding or dipole interactions. In LpxH inhibitors, a trifluoromethylphenyl ring was identified as a key pharmacophoric element.[6]

-

Hydrophobic Groups: Larger, lipophilic groups can occupy hydrophobic pockets to increase potency, but often at the cost of reduced solubility.

-

Bioisosteric Replacements: The entire sulfonamide group can be replaced to overcome specific liabilities. For instance, if sulfonamide-related toxicity (e.g., hypersensitivity) is a concern, bioisosteres like sulfoximines or acylsulfonamides may be explored. These replacements maintain similar geometry and hydrogen-bonding patterns but offer different metabolic and off-target profiles.

Pharmacological Applications: A Scaffold for All Targets

The versatility of the piperazine sulfonamide scaffold is reflected in its broad range of therapeutic applications, from oncology to infectious diseases and CNS disorders.

Anticancer Agents

Many piperazine sulfonamides function as kinase inhibitors. The piperazine nitrogen often forms a key hydrogen bond with the "hinge" region of the kinase active site, while the rest of the scaffold occupies the ATP-binding pocket.

Caption: Mechanism of a hypothetical PI3K inhibitor.

Sulfonamide-based compounds have been investigated as inhibitors of BCL2, an anti-apoptotic protein often overexpressed in cancer cells.[7] By binding to BCL2, these agents can restore the natural process of programmed cell death.

Antiviral and Antimicrobial Agents

-

HIV Protease Inhibitors: The sulfonamide core can effectively mimic the transition state of peptide cleavage by the HIV aspartyl protease, making it a valuable scaffold for antiretroviral drug design.[8][9]

-

Antibacterial Agents: A series of sulfonyl piperazine compounds were identified as inhibitors of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria.[6] This represents a novel target for combating antibiotic resistance.

-

General Antimicrobials: The scaffold has been incorporated into numerous compounds with broad-spectrum antibacterial and antifungal activity.[10][11]

CNS-Active Agents

The ability to tune the polarity and pKa of the piperazine sulfonamide scaffold makes it well-suited for designing CNS-penetrant drugs.[12] These compounds have been developed as:

-

Neuroprotective agents for treating neurological disorders.[13]

-

BACE1 inhibitors for Alzheimer's disease, targeting the enzyme responsible for producing amyloid-β peptides.[14]

-

Antidepressants and other agents targeting CNS receptors.[15]

Quantitative Biological Data Summary

The following table summarizes representative biological data for various piperazine sulfonamide derivatives, illustrating the potency achievable with this scaffold across different target classes.

| Compound Class | Target | Representative Compound Example | IC₅₀ / EC₅₀ | Reference |

| Anti-diabetic | α-Amylase | 4-methoxy-N-(4-(4-methylpiperazin-1-yl)phenyl)benzenesulfonamide | 1.571 ± 0.05 µM | [16] |

| Antibacterial | E. coli LpxH | m-bromophenyl piperazine analog (JH-LPH-06) | ~1 µM (74% inhibition) | [6] |

| Anti-HIV | HIV-1 Protease | Bicyclic piperazine sulfonamide core | 15 nM (Enzyme Ki) | [8] |

| Anticancer | K562 Leukemia Cells | N-(4-chlorophenyl)sulfonyl-1,2,3,4-tetrahydroisoquinoline | < 10 µM | [17] |

Conclusion and Future Directions

The piperazine sulfonamide scaffold is a testament to the power of convergent design in medicinal chemistry. Its continued success is driven by its synthetic tractability, favorable physicochemical properties, and remarkable ability to conform to a wide range of biological targets. Future research in this area is likely to focus on several key themes:

-

Advanced Synthesis: The application of modern synthetic methods like C-H activation and flow chemistry will enable even more rapid and diverse library synthesis.[1]

-

New Target Classes: As our understanding of disease biology grows, this versatile scaffold will undoubtedly be applied to novel and challenging targets.

-

Computational Synergy: The integration of computational modeling and machine learning will accelerate the design-synthesize-test cycle, allowing for more predictive and efficient optimization of piperazine sulfonamide leads.[2]

For drug discovery teams, the piperazine sulfonamide core is not merely a starting point but a robust and reliable framework upon which highly sophisticated and effective therapeutics can be built. Its legacy is already cemented in numerous clinical candidates, and its future potential remains exceptionally bright.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). [Source Not Available]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ResearchGate. [Link]

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

-

Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed. [Link]

-

The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

- Novel piperazine-based sulfonamides and their use as neuroprotective and/or neurorestorative agents. (2024).

-

Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2015). ResearchGate. [Link]

-

Taha, M., et al. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. European Journal of Medicinal Chemistry. [Link]

-

Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

-

Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. ResearchGate. [Link]

-

Lee, C. J., et al. (2018). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed Central. [Link]

-

Sulfilimines: An Underexplored Bioisostere for Drug Design? (2023). PubMed Central. [Link]

-

Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. [Link]

-

Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. (2011). ACS Medicinal Chemistry Letters. [Link]

-

Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2024). National Institutes of Health. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2021). Arabian Journal of Chemistry. [Link]

-

Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. (2023). RSC Publishing. [Link]

-

Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. (2010). Europe PMC. [Link]

-

Piperazine-containing anticancer agents having metal complexes. (2024). ResearchGate. [Link]

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2024). [Source Not Available]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2023). ResearchGate. [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

-

Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. (2023). National Institutes of Health. [Link]

-

Structure‐activity relationship of antidepressant activity piperazine derivatives. (2024). ResearchGate. [Link]

-

Madácsi, R., et al. (2013). Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents. Medicinal Chemistry. [Link]

-

Potential bioisosteres for sulfones and sulfonamides, examples of their synthesis and applications in medicinal chemistry. (2021). ResearchGate. [Link]

-

Mowbray, C. E., et al. (2016). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. PubMed Central. [Link]

-

Harrington, F. P., et al. (1989). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. The Journal of Antibiotics. [Link]

-

Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. apjhs.com [apjhs.com]

- 12. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2024079351A1 - Novel piperazine-based sulfonamides and their use as neuroprotective and/or neurorestorative agents - Google Patents [patents.google.com]

- 14. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 16. Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis protocol for 4-(Piperazin-1-ylsulfonyl)aniline

An Application Note and Step-by-Step Synthesis Protocol for 4-(Piperazin-1-ylsulfonyl)aniline

Introduction

This compound is a pivotal chemical intermediate, recognized for its versatile role in the synthesis of diverse drug candidates and its significant contributions to medicinal chemistry.[1] The piperazine scaffold is a privileged structure frequently found in biologically active compounds, including antihistamines, anticancer agents, and antimicrobials.[2] This, combined with the sulfonamide-substituted aniline moiety, makes this compound a valuable building block for developing novel therapeutic agents.[3][4] Its excellent stability and solubility in common organic solvents further enhance its utility in various chemical transformations.[1]

This document provides a comprehensive, two-step protocol for the synthesis of this compound, designed for researchers and professionals in chemical and drug development. The protocol begins with the protection of the aniline group of 4-aminobenzenesulfonamide as an acetamide, followed by the reaction with piperazine and subsequent deprotection. This guide emphasizes the rationale behind procedural choices, adherence to safety, and methods for ensuring the integrity of the final product.

Overall Synthesis Scheme

The synthesis is accomplished via a two-step process:

-

Sulfonamide Formation: Reaction of 4-acetamidobenzenesulfonyl chloride with an excess of piperazine to yield the N-acetyl protected intermediate, 1-(4-acetamidophenylsulfonyl)piperazine.

-

Deprotection: Acid-catalyzed hydrolysis of the acetyl group to yield the final product, this compound.

Caption: Overall two-step reaction scheme for the synthesis of this compound.

Part 1: Synthesis of 1-(4-Acetamidophenylsulfonyl)piperazine (Intermediate)

Principle and Rationale

This step involves a nucleophilic acyl substitution reaction where the secondary amine of piperazine attacks the electrophilic sulfur atom of 4-acetamidobenzenesulfonyl chloride. The N-acetyl group on the starting material serves as a protecting group for the aniline, preventing undesired side reactions at that site.

Causality of Experimental Choices:

-

Excess Piperazine: A significant molar excess of piperazine is crucial. One equivalent acts as the nucleophile, while additional equivalents serve as an in situ base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This strategy drives the reaction to completion and, critically, minimizes the formation of the undesired bis-sulfonylated piperazine byproduct.

-

Solvent: Dichloromethane (DCM) is chosen as the solvent due to its inert nature and its ability to dissolve the reactants while allowing for easy removal post-reaction.[5]

-

Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction upon adding the sulfonyl chloride. Allowing the reaction to proceed to room temperature ensures completion without promoting side reactions.[5]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 5 mmol scale) | Notes |

| 4-Acetamidobenzenesulfonyl chloride | 121-60-8 | 233.67 | 1.17 g (5 mmol) | Corrosive, moisture-sensitive.[6] |

| Piperazine | 110-85-0 | 86.14 | 2.15 g (25 mmol, 5 eq.) | Hygroscopic, irritant. |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | Volatile, suspected carcinogen. |

| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | ~30 mL | For aqueous work-up. |

| Brine (Saturated NaCl solution) | N/A | N/A | ~20 mL | For aqueous work-up. |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ~5 g | For drying the organic phase. |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (2.15 g, 25 mmol) in anhydrous dichloromethane (30 mL). Place the flask in an ice-water bath and stir for 15 minutes to cool the solution to 0°C.

-

Addition of Sulfonyl Chloride: Dissolve 4-acetamidobenzenesulfonyl chloride (1.17 g, 5 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cold piperazine solution over 30 minutes using a dropping funnel. CAUTION: 4-Acetamidobenzenesulfonyl chloride is a corrosive solid that reacts with moisture; handle it in a fume hood with appropriate personal protective equipment (PPE).[6][7]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared.

-

Work-up:

-

Filter the reaction mixture to remove the piperazine hydrochloride salt precipitate.

-

Transfer the filtrate to a separatory funnel and wash with distilled water (2 x 30 mL).

-

Extract the aqueous layers with DCM (2 x 20 mL) to recover any dissolved product.

-

Combine all organic extracts and wash with saturated sodium bicarbonate solution (30 mL), followed by brine (20 mL).

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid, 1-(4-acetamidophenylsulfonyl)piperazine, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white solid.

Part 2: Synthesis of this compound (Final Product)

Principle and Rationale

This final step involves the acidic hydrolysis of the acetamide protecting group. Under reflux in acidic conditions, the amide bond is cleaved, regenerating the free aniline and producing acetic acid as a byproduct.

Causality of Experimental Choices:

-

Acidic Medium: Hydrochloric acid is a common and effective catalyst for amide hydrolysis. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the stability of the amide bond, ensuring the reaction proceeds to completion in a reasonable timeframe.

-

Neutralization: After hydrolysis, the product exists as its hydrochloride salt. Basification with sodium hydroxide is required to deprotonate the anilinium and piperazinium ions, precipitating the neutral, free-base product which is less soluble in water.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| 1-(4-Acetamidophenylsulfonyl)piperazine | 69249-12-3 | 283.35 | From Part 1 (~4 mmol scale) | Intermediate product. |

| Hydrochloric Acid (6 M) | 7647-01-0 | 36.46 | 20 mL | Corrosive. Handle with extreme care. |

| Sodium Hydroxide Solution (e.g., 10 M or solid) | 1310-73-2 | 40.00 | As needed for neutralization (pH ~9-10) | Corrosive. |

| Ethyl Acetate | 141-78-6 | 88.11 | ~50 mL | For extraction. Flammable liquid. |

Step-by-Step Experimental Protocol

-

Reaction Setup: Place the crude or purified 1-(4-acetamidophenylsulfonyl)piperazine from Part 1 into a 100 mL round-bottom flask with a magnetic stir bar.

-

Hydrolysis: Add 20 mL of 6 M hydrochloric acid. Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Cooling and Neutralization: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly add sodium hydroxide solution with constant stirring to neutralize the acid. Continue adding base until the pH of the solution is approximately 9-10. A precipitate should form.

-

Product Isolation:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold distilled water to remove residual salts.

-

-

Extraction (Alternative to Filtration): If a large amount of precipitate does not form, transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., isopropanol or ethanol) to obtain a pure crystalline solid.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All steps, particularly those involving 4-acetamidobenzenesulfonyl chloride, dichloromethane, and hydrochloric acid, must be performed in a well-ventilated chemical fume hood.[6][7]

-

4-Acetamidobenzenesulfonyl Chloride: This reagent is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage.[6][8] Avoid inhalation of dust. Store in a dry, cool, and well-ventilated place under an inert atmosphere.[7]

-

Acids and Bases: Concentrated acids and bases (HCl, NaOH) are highly corrosive. Handle with extreme care to avoid contact with skin and eyes. Neutralize spills immediately with an appropriate agent.

-

Solvents: Dichloromethane is a volatile organic solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.

References

- Guidechem. (n.d.). This compound 69249-13-4.

- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-946.

- Pomeislová, A., et al. (2020). Kinetic Target‐Guided Synthesis of Small‐Molecule G‐Quadruplex Stabilizers. Chemistry – A European Journal, 26(72), 17537-17545.

-

Mercer University. (n.d.). THE SYNTHESIS OF SULFA DRUGS. Retrieved from [Link]

- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(35), 12093-12117.

- Marc, G., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3959.

-

Marc, G., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. PubMed. Retrieved from [Link]

- Piras, M., et al. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Studies. Pharmaceuticals, 17(1), 108.

- Aris, M., et al. (2018). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Medicinal Chemistry Research, 27(4), 1193-1203.

- Johnson, D. S., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 7915-7933.

- Veverka, V., et al. (2020). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing various chemical moieties.

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Retrieved from [Link]

- National Center for Biotechnology Information. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC.

- Keerthi, D. S., et al. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics, 11(1).

- SciSpace. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Trans.

- Paronikyan, R., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208.

- Perry, G. J. P., et al. (2021). Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light.

- Li, H. (2007). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl.

- Alker, A., et al. (1999). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 64(18), 6823-6825.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

Application Notes & Protocols: A Strategic Guide to the Synthesis of Novel Antibacterial Derivatives from 4-(Piperazin-1-ylsulfonyl)aniline

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. The sulfonamide scaffold, a well-established pharmacophore, continues to be a fertile ground for the discovery of new therapeutic agents. This guide provides a comprehensive framework for the synthesis, purification, and in vitro evaluation of novel antibacterial derivatives based on the versatile starting material, 4-(piperazin-1-ylsulfonyl)aniline. We present two robust synthetic strategies—Schiff base formation and N-acylation—that leverage the reactive aniline moiety. This document furnishes researchers, scientists, and drug development professionals with detailed, field-tested protocols, mechanistic insights, and data interpretation strategies to facilitate the discovery of next-generation sulfonamide-based antibacterials.

The Scientific Rationale: Why this compound?

The selection of a starting scaffold is a critical decision in a medicinal chemistry campaign. This compound is an exemplary starting point due to its intrinsic structural features that are known to contribute to antibacterial activity.

-

The Sulfonamide Core: Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), a crucial precursor for folic acid synthesis in bacteria.[1][2][3][4] By competitively inhibiting the enzyme dihydropteroate synthetase (DHPS), they disrupt bacterial DNA replication and cell division, leading to a bacteriostatic effect.[1][2][4] This well-understood mechanism provides a solid foundation for rational drug design.

-

The Piperazine Moiety: The piperazine ring is a recognized "privileged structure" in medicinal chemistry, frequently found in biologically active compounds.[5] It can improve pharmacokinetic properties, such as solubility and oral bioavailability, and provides an additional site for chemical modification to modulate activity and target spectrum.[5][6]

-

Reactive Handles for Derivatization: The molecule possesses two primary reactive sites: the primary aromatic amine (-NH₂) and the secondary amine within the piperazine ring. This dual reactivity allows for the exploration of a wide chemical space through straightforward synthetic transformations, enabling the generation of diverse compound libraries for screening.

Synthetic Strategies & Mechanistic Insights

We will focus on derivatization of the aniline nitrogen, as it allows for the introduction of a wide variety of substituents that can profoundly influence antibacterial potency. The two primary strategies detailed are the formation of imines (Schiff bases) and amides (N-acylation).

Strategy A: Schiff Base Formation

The condensation of the primary aniline with various aromatic or heterocyclic aldehydes yields Schiff bases (imines). This reaction introduces a new C=N bond and extends the conjugated system of the molecule, which can be crucial for biological activity. The imine moiety itself can be a key pharmacophoric feature.

Strategy B: N-Acylation

The reaction of the aniline with acylating agents, such as acetic anhydride or various benzoyl chlorides, forms a stable amide bond. This strategy allows for the introduction of diverse acyl groups, which can alter the electronic properties and steric bulk of the molecule, thereby influencing its interaction with the bacterial target.[7]

Below is a workflow diagram illustrating these synthetic pathways.

Caption: Synthetic workflow for derivatization of this compound.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of Schiff Base Derivatives (e.g., with Benzaldehyde)

This protocol details the synthesis of N-benzylidene-4-(piperazin-1-ylsulfonyl)aniline as a representative example.

Rationale: The reaction is an acid-catalyzed nucleophilic addition-elimination.[8] The aniline nitrogen attacks the carbonyl carbon of the aldehyde. A catalytic amount of glacial acetic acid protonates the hydroxyl group of the intermediate, making it a better leaving group (water) to drive the formation of the imine.[9] Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux.[9][10]

Materials:

-

This compound

-

Benzaldehyde (or other substituted aromatic aldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Beaker, Buchner funnel, filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir until fully dissolved.

-

To this solution, add 10 mmol of benzaldehyde dropwise with continuous stirring.[8]

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8][9]

-

Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours.[8][9]

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate:Hexane 1:1). Spot the starting material and the reaction mixture. The formation of a new spot with a different Rf value and the disappearance of the starting material spot indicate reaction completion.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.[8]

-

Collect the precipitate by vacuum filtration using a Buchner funnel.[8]

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.[9][10]

-

Dry the purified product in a desiccator. Record the final yield and characterize the compound using appropriate analytical techniques (Melting Point, FT-IR, ¹H-NMR, Mass Spectrometry).

Protocol 3.2: Synthesis of N-Acyl Derivatives (e.g., N-Acetylation)

This protocol describes the acetylation of the starting material to form N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide.

Rationale: This reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of acetic anhydride.[11] The reaction is often carried out in the presence of a base to neutralize the acetic acid byproduct or with a mild acid catalyst.[11][12] We present a common procedure using sodium acetate.[12]

Materials:

-

This compound

-

Acetic Anhydride

-

Sodium Acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Water, Ethanol

-

Beakers, Erlenmeyer flask

-

Ice bath

-

Buchner funnel, filter paper

Procedure:

-

In a 100 mL beaker, suspend 2 mmol of this compound in 5 mL of water.

-

Add 0.2 mL of concentrated HCl and stir to dissolve the aniline derivative, forming the hydrochloride salt which is more soluble in water.[12]

-

In a separate beaker, prepare a solution of sodium acetate by dissolving 2.1 mmol of sodium acetate in 2 mL of water.[12]

-

To the aniline hydrochloride solution, add 2.2 mmol of acetic anhydride while swirling the flask.[12]

-

Immediately add the sodium acetate solution to the reaction mixture.[12] A precipitate of the acetylated product should form.

-

Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide.

-

Dry the product, record the yield, and proceed with characterization (Melting Point, FT-IR, ¹H-NMR, Mass Spectrometry).

In Vitro Antibacterial Evaluation

Once novel derivatives are synthesized and purified, their biological activity must be assessed. The standard method for quantifying antibacterial potency is the determination of the Minimum Inhibitory Concentration (MIC).[13][14]

Protocol 4.1: Broth Microdilution Assay for MIC Determination

Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[13][14] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[14][15] This protocol is aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Synthesized test compounds

-

Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-